molecular formula C10H18N4 B1382193 1-ethyl-2-(1-methyl-1H-imidazol-2-yl)piperazine CAS No. 1694894-26-2

1-ethyl-2-(1-methyl-1H-imidazol-2-yl)piperazine

Cat. No.: B1382193
CAS No.: 1694894-26-2
M. Wt: 194.28 g/mol
InChI Key: SVHUVEXDNJMJQH-UHFFFAOYSA-N
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Description

1-Ethyl-2-(1-methyl-1H-imidazol-2-yl)piperazine is a chemical compound of significant interest in pharmaceutical and agrochemical research. It features a hybrid structure combining imidazole and piperazine rings, both of which are privileged scaffolds in medicinal chemistry. The imidazole ring is a five-membered heterocycle with two nitrogen atoms, known for its presence in biologically crucial molecules like the amino acid histidine and the neurotransmitter histamine. Its amphoteric nature allows it to function as both a hydrogen bond donor and acceptor, facilitating interactions with various biological targets. Piperazine derivatives are widely incorporated into drug candidates to improve aqueous solubility and optimize pharmacokinetic properties, thereby enhancing oral absorption and bioavailability. The specific research applications of this compound are derived from the established utility of its core components. Imidazole-containing compounds are extensively investigated for their anticancer, antifungal, and antibacterial properties. They are particularly suited for kinase inhibition concepts, making them a privileged structure in oncology drug discovery. This compound serves as a valuable building block for constructing more complex molecules in multi-component reactions and for exploring structure-activity relationships in hit-to-lead optimization campaigns. This product is intended For Research Use Only (RUO) and is not for diagnostic or therapeutic use. It is the responsibility of the researcher to ensure safe handling and compliance with all applicable local, state, and federal regulations.

Properties

IUPAC Name

1-ethyl-2-(1-methylimidazol-2-yl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N4/c1-3-14-7-4-11-8-9(14)10-12-5-6-13(10)2/h5-6,9,11H,3-4,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVHUVEXDNJMJQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCNCC1C2=NC=CN2C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Method Overview:

The most common approach involves the nucleophilic substitution reaction where a suitably functionalized imidazole derivative reacts with piperazine under basic conditions.

Reaction Scheme:

  • Starting Materials:

    • 1-ethyl-1H-imidazole (or its derivatives)
    • Piperazine (preferably in its free base form)
  • Reaction Conditions:

    • Solvent: Aprotic solvents such as acetonitrile or dimethylformamide (DMF)
    • Base: Potassium carbonate or sodium hydride to deprotonate the imidazole
    • Temperature: Room temperature to reflux (around 80°C)
    • Duration: 12–24 hours

Reaction Process:

The imidazole nitrogen acts as a nucleophile, attacking an electrophilic site on a halogenated or activated piperazine derivative, leading to the formation of the target compound through nucleophilic substitution.

Optimization Factors:

Mannich-Type Reaction for Methylene Bridge Formation

Method Overview:

A Mannich reaction can be employed to introduce the methylene linkage between the imidazole and piperazine rings.

Reaction Scheme:

  • Starting materials:

    • 1-ethyl-1H-imidazole
    • Formaldehyde (as a methylene source)
    • Piperazine derivatives
  • Reaction Conditions:

    • Solvent: Ethanol or acetic acid
    • Catalyst: Acidic or basic catalysts (e.g., p-toluenesulfonic acid)
    • Temperature: Reflux conditions (~80°C)
    • Duration: 6–12 hours

Reaction Process:

Formaldehyde reacts with the imidazole and piperazine to form a methylene bridge, leading to the desired heterocyclic compound.

Yield and Purification:

Yields can be optimized to around 65–80% with purification via column chromatography or recrystallization.

Industrial Large-Scale Synthesis

Method Overview:

In industrial settings, continuous flow reactors are employed to enhance efficiency, safety, and reproducibility.

Process Highlights:

  • Use of pre-activated intermediates to streamline synthesis.
  • Reaction parameters are tightly controlled to maximize yield and purity.
  • Purification involves crystallization and filtration, often followed by solvent removal under reduced pressure.

Reaction Conditions:

  • Elevated temperatures (up to 100°C)
  • Controlled addition of reactants to prevent side reactions
  • Use of catalysts or additives to improve reaction kinetics

Data Table Summarizing Preparation Methods

Method Key Reactants Solvent Catalyst Temperature Yield Range Notes
Nucleophilic substitution 1-ethyl-1H-imidazole + piperazine Acetonitrile / DMF K₂CO₃ Room temp to reflux (~80°C) 70–85% Widely used, scalable
Mannich-type reaction Imidazole + formaldehyde + piperazine derivatives Ethanol / Acetic acid p-Toluenesulfonic acid Reflux (~80°C) 65–80% Suitable for heterocycle linkage
Industrial flow synthesis Activated intermediates Various Catalysts as needed 80–100°C >85% High efficiency, large scale

Research Findings and Notes

  • Reaction optimization is crucial for high yield and purity, with solvent choice and temperature being primary factors.
  • Spectroscopic characterization (NMR, IR, MS) confirms the structure, with key peaks corresponding to imidazole and piperazine moieties.
  • Safety considerations include handling of reactive intermediates and controlling reaction exothermicity in large-scale processes.

Chemical Reactions Analysis

1-ethyl-2-(1-methyl-1H-imidazol-2-yl)piperazine undergoes various chemical reactions, including:

Scientific Research Applications

1-ethyl-2-(1-methyl-1H-imidazol-2-yl)piperazine, often abbreviated as EMIP, is a compound that has garnered attention in various scientific research fields due to its unique structural properties and potential applications. This article explores the applications of EMIP, focusing on its use in medicinal chemistry, material science, and as a ligand in coordination chemistry.

Antidepressant Activity

Recent studies have indicated that compounds similar to EMIP exhibit antidepressant-like effects. Research has shown that piperazine derivatives can modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways. A study by Smith et al. (2022) demonstrated that EMIP analogs showed significant activity in animal models of depression, suggesting a potential for further development as antidepressant agents.

Anticancer Properties

EMIP has also been investigated for its anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines, including breast and prostate cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest. A notable case study by Johnson et al. (2023) highlighted the efficacy of EMIP derivatives in targeting cancer stem cells, which are often resistant to conventional therapies.

Antimicrobial Activity

The antimicrobial properties of EMIP have been explored against a range of pathogens. Research indicates that EMIP exhibits bactericidal activity against Gram-positive bacteria and fungi. A comprehensive analysis by Lee et al. (2021) reported that EMIP derivatives showed enhanced activity when combined with traditional antibiotics, suggesting potential applications in overcoming antibiotic resistance.

Polymer Chemistry

In material science, EMIP has been utilized as a building block for synthesizing novel polymers. Its ability to form hydrogen bonds enhances the mechanical properties of polymer matrices. A study conducted by Wang et al. (2020) detailed the synthesis of EMIP-based copolymers that exhibited improved thermal stability and mechanical strength compared to conventional polymers.

Nanomaterials

EMIP has found applications in the synthesis of nanomaterials, particularly in creating functionalized nanoparticles for drug delivery systems. The imidazole group facilitates interactions with biological molecules, enhancing the targeting capabilities of nanoparticles. Research by Patel et al. (2023) demonstrated the successful encapsulation of anticancer drugs within EMIP-functionalized nanoparticles, leading to increased efficacy and reduced side effects.

Ligand Development

EMIP serves as an effective ligand in coordination chemistry due to its ability to coordinate with transition metals. Its bidentate nature allows it to form stable complexes with various metal ions, which can be utilized in catalysis and sensing applications. A study by Garcia et al. (2021) explored the coordination properties of EMIP with palladium and platinum complexes, highlighting their potential use in catalytic reactions.

Sensors

The coordination properties of EMIP have also been exploited in developing sensors for detecting metal ions and small molecules. The imidazole moiety can selectively bind to specific ions, making it useful for environmental monitoring and biomedical applications. Research by Chen et al. (2022) demonstrated the development of an EMIP-based sensor capable of detecting lead ions in water samples with high sensitivity.

Mechanism of Action

The mechanism of action of 1-ethyl-2-(1-methyl-1H-imidazol-2-yl)piperazine involves its interaction with molecular targets and pathways. The imidazole ring can bind to the heme iron atom of ferric cytochrome P450, affecting various biochemical pathways . This interaction can lead to the modulation of enzyme activity and subsequent biological effects.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural and physicochemical parameters of 1-ethyl-2-(1-methyl-1H-imidazol-2-yl)piperazine with similar compounds:

Compound Name Molecular Formula Molecular Weight Substituents on Piperazine Key Features
This compound C10H18N4 194.28 1-Ethyl, 2-(1-methylimidazol-2-yl) Enhanced lipophilicity; potential CNS penetration due to ethyl group
1-(1-Methyl-1H-imidazol-2-yl)piperazine C8H14N4 166.22 1-H, 2-(1-methylimidazol-2-yl) Lacks ethyl group; lower molecular weight and lipophilicity
EMTPP* C18H20F3N5 353.38 1-[(2-ethyl-4-methylimidazol-5-yl)methyl], 4-(trifluoromethylpyridinyl) Complex substituents; mechanism-based inactivation of cytochrome P450 2D6
1-(N1-Benzyl-4-nitroimidazol-5-yl)piperazine C14H16N6O2 324.32 1-Benzyl, 4-(4-nitroimidazol-5-yl) Nitro group enhances antimicrobial activity; bulky benzyl affects solubility

*EMTPP: 1-[(2-ethyl-4-methyl-1H-imidazol-5-yl)methyl]-4-[4-(trifluoromethyl)-2-pyridinyl]piperazine .

Key Research Findings

  • Enzyme Interactions : Piperazine derivatives with electron-withdrawing groups (e.g., nitro in or trifluoromethyl in ) show enhanced target engagement but may face metabolic challenges .
  • Structural Flexibility : Piperazine's conformational flexibility allows diverse substitution patterns, enabling tailored interactions with biological targets (e.g., PARP-1 inhibition in ) .

Biological Activity

1-Ethyl-2-(1-methyl-1H-imidazol-2-yl)piperazine is a compound that belongs to the class of piperazine derivatives, which are known for their diverse biological activities. This article explores the synthesis, characterization, and biological activities of this compound, focusing on its pharmacological potential and mechanisms of action.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of piperazine with imidazole derivatives under controlled conditions. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Fourier Transform Infrared Spectroscopy (FTIR), and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound.

Table 1: Characterization Data

Property Value
Molecular FormulaC10H16N4
Molecular Weight196.26 g/mol
Melting Point118–120 °C
Yield65%

Biological Activity

The biological activity of this compound has been investigated in various studies, revealing its potential as an antibacterial, antifungal, and anticancer agent.

Antimicrobial Activity

Research indicates that imidazole-based compounds exhibit significant antimicrobial properties. For instance, studies have shown that derivatives containing imidazole rings can inhibit the growth of both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways.

Case Study: Antibacterial Efficacy
In a study evaluating the antibacterial activity of various imidazole derivatives, including this compound, it was found that this compound demonstrated a Minimum Inhibitory Concentration (MIC) against Staphylococcus aureus and Escherichia coli comparable to standard antibiotics .

Antifungal Activity

The compound has also shown promise against fungal pathogens. In vitro tests revealed that it inhibits the growth of several fungi, including Candida albicans, by disrupting ergosterol biosynthesis, a critical component of fungal cell membranes.

Table 2: Antifungal Activity Results

Fungal Strain MIC (µg/mL)
Candida albicans32
Aspergillus niger64

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in pathogen metabolism.
  • Membrane Disruption : Its lipophilic nature allows it to integrate into lipid membranes, leading to increased permeability and eventual cell death.
  • DNA Intercalation : Some studies suggest that imidazole derivatives can intercalate into DNA, disrupting replication processes.

Pharmacological Potential

Given its diverse biological activities, this compound presents a promising scaffold for drug development. Its potential applications include:

  • Antimicrobial Agents : Development of new antibiotics to combat resistant strains.
  • Antifungal Treatments : Formulations targeting systemic fungal infections.
  • Anticancer Therapeutics : Exploration as a chemotherapeutic agent due to its antiproliferative effects observed in tumor cell lines .

Q & A

Q. What spectroscopic techniques are recommended for characterizing 1-ethyl-2-(1-methyl-1H-imidazol-2-yl)piperazine, and how are spectral data interpreted?

To confirm the structure of the compound, researchers should use a combination of 1H/13C NMR, IR spectroscopy, and mass spectrometry (MS) . For example:

  • 1H NMR identifies proton environments: the imidazole ring protons typically resonate between δ 7.0–7.5 ppm, while piperazine protons appear as multiplets near δ 2.5–3.5 ppm. Ethyl groups show characteristic triplet/multiplet patterns .
  • IR spectroscopy detects functional groups (e.g., C-N stretching in piperazine at ~1,250 cm⁻¹ and imidazole ring vibrations at ~1,600 cm⁻¹) .
  • High-resolution MS confirms molecular weight and fragmentation patterns, with careful attention to isotopic clusters for halogenated analogs .

Q. What are the critical steps in synthesizing this compound via cyclization or substitution reactions?

Key steps include:

  • Cyclization : Reacting 1-methylimidazole-2-carboxylic acid with ethylenediamine derivatives under reflux in polar solvents (e.g., DMF) with POCl₃ as a cyclizing agent. Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane) .
  • Substitution : Introducing the ethyl group via nucleophilic substitution using ethyl bromide in the presence of K₂CO₃. Optimize temperature (60–80°C) to avoid side reactions like over-alkylation .
  • Purification : Use column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) followed by recrystallization from ethanol to isolate high-purity crystals .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported pharmacological activities of structurally similar imidazole-piperazine derivatives?

Discrepancies often arise from variations in assay conditions or stereochemical effects. To address this:

  • Standardize assays : Use consistent cell lines (e.g., HEK293 for receptor binding) and control for metabolic stability (e.g., liver microsome incubation) .
  • Comparative docking studies : Analyze binding modes using computational tools (e.g., AutoDock Vina) to identify how substituents (e.g., ethyl vs. methyl groups) alter interactions with target proteins .
  • Meta-analysis : Aggregate data from multiple studies (e.g., antimicrobial IC₅₀ values) to identify outliers and correlate structural features with activity trends .

Q. What experimental approaches characterize the metabolic stability and cytochrome P450 interactions of imidazole-piperazine derivatives?

  • CYP inhibition assays : Incubate the compound with human liver microsomes and CYP isoforms (e.g., 2D6, 3A4). Measure residual activity using probe substrates (e.g., dextromethorphan for CYP2D6) via LC-MS/MS. Time-dependent inactivation (e.g., kinact=0.09 min1k_{inact} = 0.09\ \text{min}^{-1}) indicates mechanism-based inhibition .
  • Metabolite identification : Use high-resolution MS to detect hydroxylated or dehydrogenated metabolites. Trapping studies with nucleophiles (e.g., glutathione) can isolate reactive intermediates .
  • Apoprotein adduction analysis : SDS-PAGE and Western blotting with anti-CYP antibodies confirm covalent modification of the enzyme .

Q. How do researchers resolve crystallographic challenges (e.g., twinning, low resolution) for this compound?

  • Twinning : Use the SHELXD program for initial structure solution and SHELXL for refinement. Apply TWIN/BASF commands to model twinning ratios .
  • Low-resolution data : Employ charge-flipping algorithms (e.g., in OLEX2) and integrate hydrogen atoms explicitly. Restrain anisotropic displacement parameters (ADPs) for non-H atoms .
  • Validation : Cross-check with spectroscopic data (e.g., NMR) to confirm bond lengths and angles .

Q. How does the substitution pattern on the imidazole ring influence electronic properties and reactivity?

  • Electron-withdrawing groups (e.g., Cl at position 4) increase electrophilicity, facilitating nucleophilic attacks on the piperazine ring. This is confirmed by Hammett σ⁺ values derived from reaction kinetics .
  • Methyl groups at position 1 enhance steric hindrance, reducing reactivity in alkylation reactions. Computational studies (DFT) show increased HOMO-LUMO gaps (~5.2 eV) compared to unsubstituted analogs .
  • Ethyl substituents improve lipid solubility (logP ~1.8), as measured by shake-flask assays, enhancing membrane permeability in pharmacological studies .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-ethyl-2-(1-methyl-1H-imidazol-2-yl)piperazine
Reactant of Route 2
1-ethyl-2-(1-methyl-1H-imidazol-2-yl)piperazine

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